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Compound of Interest

Compound Name: (R,R)-BMS-986397

Cat. No.: B15541103

New preclinical data suggests that (R,R)-BMS-986397, a first-in-class oral Cereblon E3 Ligase
Modulator (CELMoD) targeting Casein Kinase 1a (CK1la), may offer a promising therapeutic
strategy for Acute Myeloid Leukemia (AML), particularly in cases resistant to standard
therapies. Studies show the compound's unique mechanism of action leads to synergistic anti-
leukemic activity when combined with current treatments like venetoclax and azacitidine,
offering hope for patients with relapsed or refractory disease.

(R,R)-BMS-986397 acts as a molecular glue, inducing the degradation of CK1a.[1][2] This
degradation leads to the stabilization and activation of the tumor suppressor protein p53, which
in turn triggers cell cycle arrest and apoptosis in AML cells that have a functional TP53 gene.[3]
[4] This mechanism is particularly relevant as the majority of AML patients have wild-type TP53.
[5] The compound has shown potent anti-proliferative effects in TP53 wild-type AML cell lines,
irrespective of their subtype or other common cancer-driving mutations.[4][6]

Overcoming Resistance to Standard AML Therapies

A key challenge in AML treatment is the development of resistance to standard therapies.
Preclinical studies have explored the potential of BMS-986397 to overcome this hurdle,
particularly in the context of venetoclax and azacitidine resistance.

Synergistic Activity with Venetoclax and Azacitidine
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In a study investigating the combinatorial potential of BMS-986397, the compound

demonstrated additivity or synergy in 7 out of 16 AML cell lines when combined with venetoclax
and/or azacitidine.[6][7] Notably, in AML M5 samples, a subtype known for resistance to

venetoclax/azacitidine treatment, the addition of BMS-986397 resulted in a significant 6.6-fold
change in excess additivity score.[7] These findings suggest that combining BMS-986397 with

standard therapies could be an effective strategy to enhance efficacy and combat resistance.

In vivo studies using patient-derived xenograft (PDX) models of AML further support these

findings. Combination treatment with BMS-986397 and venetoclax/azacitidine led to improved

survival in mice, extending it to over 80 days compared to 60 days in the group receiving only

venetoclax/azacitidine.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on (R,R)-

BMS-986397.

Combination

Cell Lines/Samples Outcome Reference

Therapy

BMS-986397 + o _

) Additivity/Synergy in 7
16 AML Cell Lines Venetoclax and/or ) [61[7]
o cell lines

Azacitidine

AML M5 Patient BMS-986397 + 6.6-fold change in 7]

Samples

Venetoclax/Azacitidine

excess additivity score

2 AML-PDX Models

BMS-986397 +
Venetoclax and/or

Azacitidine

Improved survival to
>80 days (vs. 60 days
for VEN/AZA alone)

[7]
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Cell Type Treatment Median IC50 Impact Reference
Healthy BMS-986397 + No significant
Hematopoietic VEN or AZA 291.6 nM impact on CFU- [61[7]
Progenitors (doublet) GM and BFU-E
Healthy BMS-986397 +

o Increased
Hematopoietic VEN + AZA 88.1 nM [6][7]

) ) myelotoxic effect
Progenitors (triplet)

Experimental Protocols
Cell Viability Assays

To assess the combinatorial effects of BMS-986397 with venetoclax and/or azacitidine, viability
studies were conducted on a panel of 16 AML cell lines.[7] While the specific assay details are
not provided in the abstracts, such studies typically involve treating cells with a range of
concentrations of the single agents and their combinations for a defined period (e.g., 72 hours).
Cell viability is then measured using a colorimetric assay like MTT or a luminescence-based
assay like CellTiter-Glo. The resulting data is used to calculate synergy scores using models
such as the Bliss additivity or Loewe additivity model.[7]

Ex Vivo Clonogenic Assays

The impact of BMS-986397 on leukemic and normal hematopoietic progenitors was evaluated
using clonogenic assays.[6][7] Bone marrow mononuclear cells from AML patients or CD34+
cells from healthy volunteers were cultured in a semi-solid medium (e.g., methylcellulose) in the
presence of the drug(s). After a period of incubation (typically 14 days), the number of colonies,
such as colony-forming units-granulocyte/monocyte (CFU-GM) and burst-forming units-
erythroid (BFU-E), are counted. This assay provides insight into the drug's effect on the self-
renewal and differentiation capacity of progenitor cells.

In Vivo Patient-Derived Xenograft (PDX) Models

The in vivo efficacy of BMS-986397 combinations was tested in AML-PDX models.[7] In these
models, patient-derived AML cells are engrafted into immunodeficient mice. Once the leukemia
is established, the mice are treated with the experimental therapies. Treatment efficacy is
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monitored by assessing tumor burden (e.g., through bioluminescence imaging or flow
cytometry of peripheral blood/bone marrow) and overall survival.

Visualizing the Science
Signaling Pathway of (R,R)-BMS-986397
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Figure 1: Mechanism of action of (R,R)-BMS-986397 in TP53 wild-type AML cells.

Experimental Workflow for Cross-Resistance Study
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Cross-Resistance Experimental Workflow
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Figure 2: A typical workflow for evaluating cross-resistance of (R,R)-BMS-986397.

In conclusion, the preclinical data for (R,R)-BMS-986397 is promising, suggesting its potential
as a valuable therapeutic agent for AML, particularly in overcoming resistance to standard
treatments. The synergistic effects observed with venetoclax and azacitidine highlight a
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potential combination strategy that could improve patient outcomes. Further clinical
investigation, such as the ongoing Phase 1 trial (NCT04951778), is crucial to validate these
preclinical findings in patients with relapsed or refractory AML.[6][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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